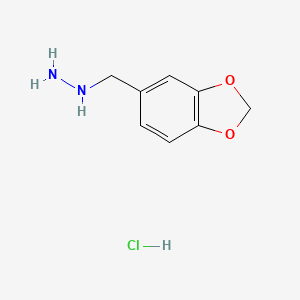

(2-氟-苄基)-(四氢呋喃-2-基甲基)-胺氢溴酸盐

描述

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Synthesis Analysis

The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Achieving selective fluorination is still a huge challenge under mild conditions . Enzyme catalysis is essential for the synthesis of fluorinated compounds . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be analyzed using various techniques. For example, the structure of 2-Fluorobenzyl bromide is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Reactions at the benzylic position can include free radical bromination, nucleophilic substitution, and oxidation . For example, in a free radical reaction, NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH) .

Physical And Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be quite diverse. For example, 2-Fluorobenzoyl chloride has properties such as a melting point of 4 °C, a boiling point of 90-92 °C/15 mmHg, and a density of 1.328 g/mL at 25 °C .

科学研究应用

对映选择性合成

描述了一种新的呋喃-2-基胺和氨基酸对映选择性合成方法,其中包括恶唑硼烷烷基催化的 O-苄基呋喃-2-基酮肟的对映选择性还原,以生成手性胺。该过程能够控制呋喃-2-基胺的手性,可能适用于(2-氟-苄基)-(四氢呋喃-2-基甲基)-胺氢溴酸盐衍生物的合成 (Demir 等人,2003)。

成像的脂质类似物

二氰亚甲基二氢呋喃 (DCDHF) 类单分子荧光团含有胺供体和二氰亚甲基二氢呋喃受体,表现出适用于单分子研究的特性,包括高荧光产率和光稳定性。这些特性表明在成像和研究脂质膜中具有潜在的应用,可以扩展到(2-氟-苄基)-(四氢呋喃-2-基甲基)-胺氢溴酸盐相关化合物 (Nishimura 等人,2006)。

有机合成

在有机合成中,例如苯基全顺-2,3,5,6-四氟环己烷的功能化,可以将(2-氟-苄基)-(四氢呋喃-2-基甲基)-胺氢溴酸盐等化合物用作构建模块。它们独特的结构,在环己烷的一侧具有氟,为多种合成应用提供了潜力 (Bykova 等人,2018)。

温和无金属的氟化杂环合成

可以使用(2-氟-苄基)-(四氢呋喃-2-基甲基)-胺氢溴酸盐等化合物,对苄醇和胺进行温和的分子内氟环化,以得到氟化杂环。这表明在开发氟化药物或农用化学品方面具有潜在应用 (Parmar 和 Rueping,2014)。

晶体学中的结构测定

该化合物的结构相似衍生物,例如呋喃取代的苯并咪唑,已用于晶体学中分析分子相互作用,暗示了在研究(2-氟-苄基)-(四氢呋喃-2-基甲基)-胺氢溴酸盐的分子结构和相互作用方面的潜在应用 (Geiger 等人,2014)。

缓蚀

具有相似结构成分的苯并三唑席夫碱已被研究用作缓蚀剂。这表明(2-氟-苄基)-(四氢呋喃-2-基甲基)-胺氢溴酸盐在材料科学中具有潜在应用,特别是在保护金属免受腐蚀方面 (Chaitra 等人,2015)。

作用机制

安全和危害

属性

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.BrH/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVGSVDDKPESRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=CC=C2F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640767 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B3082927.png)

![Methyl (2S,4S)-4-[3-(dimethylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3082963.png)

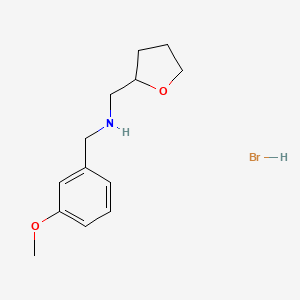

![Benzo[1,3]dioxol-5-ylmethyl-(3-fluoro-benzyl)-amine hydrobromide](/img/structure/B3082993.png)

![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B3083012.png)